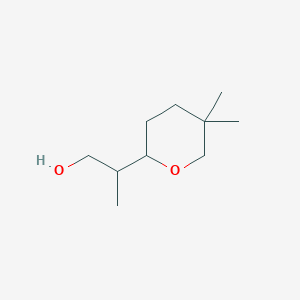![molecular formula C19H12Cl2N2 B2535795 2-[4-(3,4-dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenyliden]malononitrile CAS No. 866018-81-7](/img/structure/B2535795.png)
2-[4-(3,4-dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenyliden]malononitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds involves a series of chemical reactions . For instance, the synthesis of “4-(3,4-Dichlorophenyl)-3,4-dihydro-2H-naphthalen-1-one” involves the treatment of a substituted aryl amine with phosgene to form its isocyanate derivative, which is subsequently reacted with dimethylamine .Applications De Recherche Scientifique
Synthesis and Pharmaceutical Intermediates
- 2-[4-(3,4-Dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenyliden]malononitrile is utilized as an intermediate in the synthesis of pharmaceuticals such as antidepressants. A notable example is its role in the novel industrial synthesis of sertraline hydrochloride, an effective antidepressant. This process involves using the compound as an intermediate, which offers advantages in purity and environmental safety (Vukics et al., 2002).
- The compound has been part of a simplified process for preparing methanamine, another key intermediate in sertraline hydrochloride synthesis. This method improves efficiency and reduces environmental impact (Taber et al., 2004).
Photophysics and Fluorescence Studies
- The photophysical properties of naphthylmethylene malononitriles, including this compound, have been studied for their potential as fluidity probes. These studies involve analyzing absorption and emission frequencies, extinction coefficients, and fluorescence lifetimes (Breffke et al., 2015).
Chemical Synthesis and Catalysis
- In chemical synthesis, the compound is used in the creation of various derivatives. For instance, its reaction with malononitrile in the presence of KF/Al2O3 catalysis leads to the formation of 2-aminopyran derivatives and 3-arylpropionitrile derivatives, highlighting its versatility in organic synthesis (Wang et al., 2004).
Environmental and Biological Applications
- It has applications in environmental science, such as in the development of fluorescent probes for detecting malononitrile in water, due to its significant fluorescence response. This is crucial for monitoring environmental pollution and potential health risks (Jung et al., 2020).
Organic Photovoltaics
- The compound is involved in the design of small organic solar cells. Its derivatives have been utilized in creating naphthalene di-imide based non-fullerene acceptors for enhancing photovoltaic properties, indicating its potential in renewable energy technologies (Ali et al., 2020).
Advanced Material Development
- In the field of advanced materials, derivatives of this compound have been used to create electrochromic polymers with high optical contrast ratios. Such materials have applications in smart windows and display technologies (Karabay et al., 2015).
Propriétés
IUPAC Name |
2-[4-(3,4-dichlorophenyl)-3,4-dihydro-2H-naphthalen-1-ylidene]propanedinitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12Cl2N2/c20-18-8-5-12(9-19(18)21)14-6-7-15(13(10-22)11-23)17-4-2-1-3-16(14)17/h1-5,8-9,14H,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVRDNHAJRYTQMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=C(C#N)C#N)C2=CC=CC=C2C1C3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-methoxyphenyl)-2-((2-oxo-1-(pyridin-4-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2535713.png)
![5-(2-(azepan-1-yl)-2-oxoethyl)-1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2535714.png)
![1,4,6,7-Tetrahydropyrano[4,3-C]pyrazole](/img/structure/B2535717.png)



![2-(4-oxoquinazolin-3(4H)-yl)-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2535722.png)


![2-[4-(3-Chlorophenyl)piperazin-1-yl]-4-(4-ethoxyphenyl)-4-oxobutanoic acid](/img/structure/B2535725.png)
![2-fluoro-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide](/img/structure/B2535727.png)


![3-(4-Chlorophenyl)-1-(4-methoxybenzoyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione](/img/structure/B2535735.png)